N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides or phenethyl derivatives
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenethyl)-2-hydroxybenzamide
- N-(4-(dimethylamino)phenethyl)-2-chlorobenzamide
- N-(4-(dimethylamino)phenethyl)-2-nitrobenzamide
Uniqueness
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)15-10-8-14(9-11-15)12-13-19-18(21)16-6-4-5-7-17(16)22-3/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSBHOIGGQVKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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